molecular formula C15H18N2O2 B11856020 4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one

4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B11856020
M. Wt: 258.32 g/mol
InChI Key: YUWKKDJHYCGKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one is a compound that combines a piperidine ring with a chromenone structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the formation of the piperidine ring followed by its attachment to the chromenone structure. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve high yields and efficiency . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted chromenone derivatives .

Comparison with Similar Compounds

4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine and chromenone structures, which provides a unique set of chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C15H18N2O2/c16-12-5-7-17(8-6-12)10-11-9-15(18)19-14-4-2-1-3-13(11)14/h1-4,9,12H,5-8,10,16H2

InChI Key

YUWKKDJHYCGKOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.